molecular formula C13H10Cl2O B14483965 3,4'-Dichloro-4-methoxy-1,1'-biphenyl CAS No. 66175-38-0

3,4'-Dichloro-4-methoxy-1,1'-biphenyl

Cat. No.: B14483965
CAS No.: 66175-38-0
M. Wt: 253.12 g/mol
InChI Key: KXUXLMNJLIJICY-UHFFFAOYSA-N
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Description

3,4’-Dichloro-4-methoxy-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with chlorine atoms substituted at the 3 and 4’ positions and a methoxy group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’-Dichloro-4-methoxy-1,1’-biphenyl typically involves the following steps:

Industrial Production Methods

Industrial production methods for 3,4’-Dichloro-4-methoxy-1,1’-biphenyl are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4’-Dichloro-4-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Electrophilic Substitution: Substituted biphenyl derivatives.

    Oxidation: Hydroxylated biphenyl derivatives.

    Reduction: Dechlorinated or demethoxylated biphenyl derivatives.

Scientific Research Applications

3,4’-Dichloro-4-methoxy-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4’-Dichloro-4-methoxy-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Dichloro-1,1’-biphenyl
  • 4-Methoxy-1,1’-biphenyl
  • 3,3’-Dichloro-2,5-dimethoxy-1,1’-biphenyl

Uniqueness

3,4’-Dichloro-4-methoxy-1,1’-biphenyl is unique due to the specific positions of the chlorine and methoxy substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

66175-38-0

Molecular Formula

C13H10Cl2O

Molecular Weight

253.12 g/mol

IUPAC Name

2-chloro-4-(4-chlorophenyl)-1-methoxybenzene

InChI

InChI=1S/C13H10Cl2O/c1-16-13-7-4-10(8-12(13)15)9-2-5-11(14)6-3-9/h2-8H,1H3

InChI Key

KXUXLMNJLIJICY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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